molecular formula C15H10N2 B1273765 2-[Cyano(phenyl)methyl]benzenecarbonitrile CAS No. 127667-03-2

2-[Cyano(phenyl)methyl]benzenecarbonitrile

Cat. No.: B1273765
CAS No.: 127667-03-2
M. Wt: 218.25 g/mol
InChI Key: FVQZELZNBUVEQG-UHFFFAOYSA-N
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Description

2-[Cyano(phenyl)methyl]benzenecarbonitrile is an organic compound with the molecular formula C15H10N2 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of two cyano groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyano(phenyl)methyl]benzenecarbonitrile typically involves the reaction of benzyl cyanide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[Cyano(phenyl)methyl]benzenecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Cyano(phenyl)methyl]benzenecarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • N-[Cyano(phenyl)methyl]benzamide
  • 2-Cyano-2-methyl-3-phenyl-propionamide
  • N-(2-Cyano-ethyl)-2-methyl-benzamide
  • 2-Cyano-2-methyl-3-phenyl-propionic acid

Comparison: 2-[Cyano(phenyl)methyl]benzenecarbonitrile is unique due to the presence of two cyano groups attached to a phenyl ring, which imparts distinct reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

2-[cyano(phenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-13-8-4-5-9-14(13)15(11-17)12-6-2-1-3-7-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQZELZNBUVEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383915
Record name 2-[Cyano(phenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127667-03-2
Record name 2-[Cyano(phenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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